molecular formula C11H14Cl2N2O B2560120 Rac-(4R,5S)-4-amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride CAS No. 2155840-47-2

Rac-(4R,5S)-4-amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride

Cat. No.: B2560120
CAS No.: 2155840-47-2
M. Wt: 261.15
InChI Key: FVHBMDQRGCPQBS-QLSWKGBWSA-N
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Description

Rac-(4R,5S)-4-amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidinone ring substituted with an amino group, a chlorophenyl group, and a methyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(4R,5S)-4-amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrolidinone ring.

    Introduction of Substituents: The amino group, chlorophenyl group, and methyl group are introduced through various substitution reactions. These steps often require specific reagents and catalysts to ensure the correct stereochemistry.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves continuous flow reactors and automated systems to maintain precise control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Rac-(4R,5S)-4-amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the amino group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Rac-(4R,5S)-4-amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Rac-(4R,5S)-4-amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one: Lacks the hydrochloride salt form, which affects its solubility and stability.

    4-amino-5-(4-bromophenyl)-1-methylpyrrolidin-2-one: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and properties.

    4-amino-5-(4-fluorophenyl)-1-methylpyrrolidin-2-one: Contains a fluorine atom, which can significantly alter its biological activity and chemical behavior.

Uniqueness

Rac-(4R,5S)-4-amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which enhances its solubility and stability. These features make it particularly valuable for various research and industrial applications.

Properties

IUPAC Name

(4S,5R)-4-amino-5-(4-chlorophenyl)-1-methylpyrrolidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O.ClH/c1-14-10(15)6-9(13)11(14)7-2-4-8(12)5-3-7;/h2-5,9,11H,6,13H2,1H3;1H/t9-,11+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHBMDQRGCPQBS-QLSWKGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)N)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]([C@H](CC1=O)N)C2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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